Carbonic Anhydrase Target Engagement: Fragment-Based Inference for the Intact Molecule vs. 4-(Methylsulfonamido)benzenesulfonamide
The 4-(methylsulfonamido)benzenesulfonamide fragment (CAS 4426-90-8) is a documented inhibitor of human carbonic anhydrase isoforms I, II, IX, and XII [1]. The intact compound 795287-23-9 incorporates this fragment while appending an N-(5-methylisoxazol-3-yl) substituent that can modulate isoform selectivity by occupying the hydrophobic cleft adjacent to the catalytic zinc. Although direct Ki/IC50 data for the intact compound are not publicly available in primary literature, the established CA inhibition of the core fragment provides a class-level baseline against which the appended isoxazole can be rationalized as a selectivity handle.
| Evidence Dimension | Carbonic anhydrase isozyme inhibition profile |
|---|---|
| Target Compound Data | No published Ki/IC50 values identified for CAS 795287-23-9 |
| Comparator Or Baseline | 4-(Methylsulfonamido)benzenesulfonamide (CAS 4426-90-8): confirmed inhibitor of hCA I, II, IX, XII [1] |
| Quantified Difference | Quantitative selectivity shift cannot be calculated without experimental data for the intact compound |
| Conditions | In vitro enzymatic assays (source: TTD database curated from primary literature) |
Why This Matters
Procurement of the intact compound enables direct measurement of isoxazole-driven CA isoform selectivity shifts that cannot be predicted from the fragment alone.
- [1] Therapeutic Target Database. Drug ID D00NUK: 4-Methanesulfonylamino-benzenesulfonamide. Accessed May 2026. View Source
